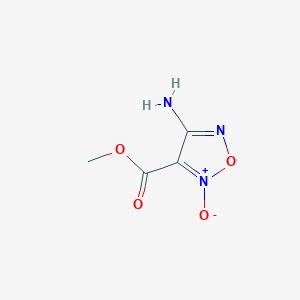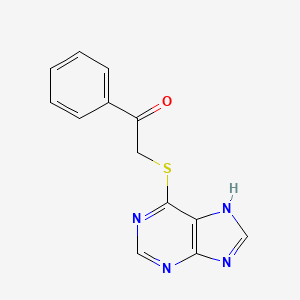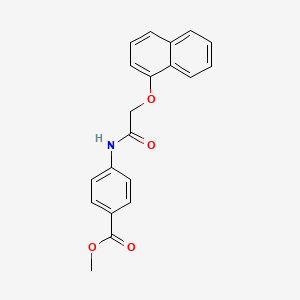![molecular formula C20H14F3N3O2S2 B11516768 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 352329-20-5](/img/structure/B11516768.png)
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a complex organic compound that features a pyridine ring substituted with cyano, thiophene, and trifluoromethyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multiple stepsThe final step involves the formation of the acetamide linkage .
Industrial Production Methods: large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The pyridine ring can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide has been studied for its potential as an anticancer agent. It has shown promising cytotoxic effects against various cancer cell lines, including breast cancer cells . Additionally, the compound’s unique structure makes it a valuable candidate for further research in medicinal chemistry, particularly in the design of new drugs with improved efficacy and reduced side effects .
Mechanism of Action
The exact mechanism of action of 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets within cancer cells, leading to the induction of apoptosis (programmed cell death). The compound may also interfere with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
- 3-amino-6-thiophen-2-yl-thieno(2,3-b)pyridine-2-carbonitrile
Comparison: Compared to similar compounds, 2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is unique due to the presence of the trifluoromethyl group, which can enhance its lipophilicity and metabolic stability. This structural feature may contribute to its improved pharmacokinetic properties and potential as a drug candidate .
Properties
CAS No. |
352329-20-5 |
|---|---|
Molecular Formula |
C20H14F3N3O2S2 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H14F3N3O2S2/c1-28-16-6-3-2-5-14(16)25-18(27)11-30-19-12(10-24)13(20(21,22)23)9-15(26-19)17-7-4-8-29-17/h2-9H,11H2,1H3,(H,25,27) |
InChI Key |
LQJMYSDWKXXUTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=C(C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methyl 2-nitrobenzoate](/img/structure/B11516691.png)
![1-[4-(benzyloxy)phenyl]-N-(3,4-dichlorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11516696.png)


![3-acetyl-1-(4-bromophenyl)-5-(2-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B11516709.png)
![2-fluoro-N-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11516710.png)
![1-(10H-Phenothiazin-10-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)butan-1-one](/img/structure/B11516716.png)



![(7Z)-3-(4-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11516752.png)
![4-chloro-N-[(4-chlorophenyl)methyl]-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B11516772.png)
![(2Z,5E)-5-(2,4-dichlorobenzylidene)-2-[(2E)-(2,4-dichlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11516778.png)
